molecular formula C13H14N4 B12343369 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine

3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine

Cat. No.: B12343369
M. Wt: 226.28 g/mol
InChI Key: DEUQQMDIMCZYID-UHFFFAOYSA-N
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Description

3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine is a heterocyclic compound that features a pyrazolidine ring fused with two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (CH₂Cl₂)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃)

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Saturated pyrazolidine derivatives

    Substitution: Alkylated pyridine derivatives

Mechanism of Action

The mechanism of action of 3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Pyridin-3-ylpyrazolidin-3-yl)pyridine is unique due to its dual pyridine rings fused with a pyrazolidine ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

3-(5-pyridin-3-ylpyrazolidin-3-yl)pyridine

InChI

InChI=1S/C13H14N4/c1-3-10(8-14-5-1)12-7-13(17-16-12)11-4-2-6-15-9-11/h1-6,8-9,12-13,16-17H,7H2

InChI Key

DEUQQMDIMCZYID-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1C2=CN=CC=C2)C3=CN=CC=C3

Origin of Product

United States

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